REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][C:5]([NH:8]CC2C=CC(OC)=CC=2)=[CH:4][C:3]=1[C:18]([F:21])([F:20])F.BrC1C=C(C(F)F)[C:26](Cl)=[N:27]C=1>>[NH2:8][C:5]1[CH:4]=[C:3]([CH:18]([F:20])[F:21])[C:2]([C:26]#[N:27])=[N:7][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=N1)NCC1=CC=C(C=C1)OC)C(F)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)Cl)C(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=NC1)C#N)C(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |